molecular formula C8H7N3O8 B103376 Benzene, 1,2-dimethoxy-3,4,5-trinitro- CAS No. 17418-07-4

Benzene, 1,2-dimethoxy-3,4,5-trinitro-

Cat. No. B103376
CAS RN: 17418-07-4
M. Wt: 273.16 g/mol
InChI Key: NZXYYWMLCFKCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMTBN is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. It is a member of the nitroaromatic family of compounds, which are known for their high reactivity and toxicity. DMTBN has been used as a model compound for studying the toxicity and carcinogenicity of nitroaromatic compounds, as well as for developing new drugs and therapies.

Mechanism Of Action

DMTBN exerts its biological effects through the generation of reactive oxygen species (ROS) and the formation of adducts with DNA and proteins. The nitro group in DMTBN can be reduced to form a nitroso intermediate, which can then react with thiols and other nucleophiles. This can lead to the formation of protein adducts and DNA damage, which can trigger cell death or mutations.

Biochemical And Physiological Effects

DMTBN has been shown to induce oxidative stress and DNA damage in cells, leading to cell death and apoptosis. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. DMTBN can also cause liver and kidney damage in animals, and has been shown to be carcinogenic in some studies.

Advantages And Limitations For Lab Experiments

DMTBN is a useful tool for studying the toxicity and carcinogenicity of nitroaromatic compounds, as well as for studying the redox properties of proteins and enzymes. However, it has limitations in terms of its solubility and stability, and can be difficult to handle due to its toxicity and reactivity.

Future Directions

There are several future directions for research involving DMTBN. One area of interest is the development of new drugs and therapies based on the redox properties of nitroaromatic compounds. Another area of interest is the development of new methods for detecting and measuring the formation of protein and DNA adducts in cells and tissues. Finally, there is a need for further studies on the toxicity and carcinogenicity of nitroaromatic compounds, including DMTBN, in order to better understand their mechanisms of action and potential health effects.

Synthesis Methods

DMTBN can be synthesized through a multi-step process involving the nitration of 1,2-dimethoxybenzene with nitric acid and sulfuric acid. The resulting intermediate is then reduced with iron powder to yield DMTBN. The purity of DMTBN can be improved through recrystallization and column chromatography.

Scientific Research Applications

DMTBN has been widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of nitroaromatic compounds. It has also been used as a probe for studying the redox properties of proteins and enzymes. DMTBN has been shown to interact with DNA and proteins, leading to oxidative damage and inhibition of cellular processes.

properties

CAS RN

17418-07-4

Product Name

Benzene, 1,2-dimethoxy-3,4,5-trinitro-

Molecular Formula

C8H7N3O8

Molecular Weight

273.16 g/mol

IUPAC Name

1,2-dimethoxy-3,4,5-trinitrobenzene

InChI

InChI=1S/C8H7N3O8/c1-18-5-3-4(9(12)13)6(10(14)15)7(11(16)17)8(5)19-2/h3H,1-2H3

InChI Key

NZXYYWMLCFKCPV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC

Other CAS RN

17418-07-4

synonyms

1,2-dimethoxy-3,4,5-trinitro-benzene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.